(Z)-N-(3-(2-((1H-indol-3-yl)methylene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide
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Overview
Description
(Z)-N-(3-(2-((1H-indol-3-yl)methylene)hydrazinyl)-3-oxopropyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on synthesizing and characterizing this compound and its derivatives, examining their molecular structures through various analytical techniques. Studies have demonstrated methods to synthesize these compounds with high yield, revealing their potential as intermediates for further chemical transformations. For example, Purushotham and Poojary (2018) detailed the synthesis of a closely related compound, providing insights into its structural properties supported by mass spectrometry, FT-IR, and NMR spectroscopy (Nikil Purushotham & B. Poojary, 2018).
Potential Therapeutic Applications
The compound has been studied for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors. One study investigated its derivative's potential as an antitubercular agent by docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting plausible inhibitory action (Nikil Purushotham & B. Poojary, 2018).
Material Science and Catalysis
In the field of material science and catalysis, derivatives of this compound have been synthesized and characterized for their electrochemical properties. For example, Kantekin et al. (2015) reported the synthesis of novel metallophthalocyanines derived from a related sulfonamide, examining their electrochemical and spectroelectrochemical properties, indicating applications in catalysis and materials science (H. Kantekin et al., 2015).
Crystal Structure Analysis
Studies have also delved into the crystal structures of sulfonamide derivatives, providing insights into their molecular conformations and intermolecular interactions. For instance, Purandara et al. (2018) compared the crystal structures of five derivatives, emphasizing the linear conformation of the central molecule part and the formation of dimers through hydrogen bonding, suggesting implications for designing molecules with desired properties (H. Purandara, S. Foro, & B. Thimme Gowda, 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-3-[(4-methylphenyl)sulfonylamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-14-6-8-16(9-7-14)27(25,26)22-11-10-19(24)23-21-13-15-12-20-18-5-3-2-4-17(15)18/h2-9,12-13,20,22H,10-11H2,1H3,(H,23,24)/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBKXAYOPXXCDJ-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NN=CC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N/N=C\C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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